1-Acetylpiperidine-4-sulfonyl fluoride
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Overview
Description
1-Acetylpiperidine-4-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery . The compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This structural motif is commonly found in many biologically active molecules .
Preparation Methods
The synthesis of 1-acetylpiperidine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions . This method is advantageous due to its simplicity and the availability of starting materials. Another method involves the activation of sulfonamides using pyrilium salts, followed by fluorination . Industrial production often employs transition-metal-catalyzed processes, utilizing palladium, copper, or nickel catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-Acetylpiperidine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: Under certain conditions, the sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetylpiperidine-4-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetylpiperidine-4-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules . This interaction can inhibit the activity of enzymes or alter the function of proteins, making the compound useful as a biochemical tool . The molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-Acetylpiperidine-4-sulfonyl fluoride can be compared with other sulfonyl fluorides and piperidine derivatives:
Sulfonyl Fluorides: Compounds like 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride share similar reactivity and applications.
Piperidine Derivatives: Piperine, evodiamine, and matrine are examples of piperidine-based compounds with various biological activities. These compounds differ in their specific functional groups and biological targets, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H12FNO3S |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-acetylpiperidine-4-sulfonyl fluoride |
InChI |
InChI=1S/C7H12FNO3S/c1-6(10)9-4-2-7(3-5-9)13(8,11)12/h7H,2-5H2,1H3 |
InChI Key |
LMWZLLRNTDAAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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